1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-10-11-26-21-8-6-19(7-9-21)22(3,4)5;/h6-9,17-18,20,24H,10-16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUROYJCCJFXVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a piperidine moiety, which is often associated with various biological activities, including neuroprotective effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Often linked to central nervous system (CNS) activity.
- Phenoxyethanol moiety : May contribute to antioxidant properties.
Research indicates that compounds similar to this one may act as inhibitors of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing levels of acetylcholine in synaptic clefts. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
Biological Activity
- Neuroprotective Effects :
- Antioxidant Activity :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with derivatives containing phenoxy-propanolamine frameworks. Key analogs include:
- Nitrogen Ring Differences : Piperidine (target) vs. piperazine (analog) alters electron distribution and hydrogen-bonding capacity. Piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability .
Pharmacological Activity
- The ethoxy spacer may optimize spatial alignment with receptor pockets.
- Piperazine Analog : The 5-chloro-2-methylphenyl substituent on piperazine indicates possible serotonin or dopamine receptor modulation, common in antipsychotic agents.
- Chalcone Derivatives : These compounds exhibit antioxidant and anti-inflammatory properties due to the α,β-unsaturated ketone system, but their mechanisms diverge from amine-targeted drugs.
Physicochemical Properties
*Estimated based on structural analogs.
- The target compound’s para-substituted phenoxyethoxy group enhances solubility compared to the ortho-substituted analog. The chalcones’ lower molecular weight and neutral form limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
